molecular formula C10H10ClN3O5 B13902946 4-chloro-N-(2,4-dinitrophenyl)butanamide

4-chloro-N-(2,4-dinitrophenyl)butanamide

Cat. No.: B13902946
M. Wt: 287.65 g/mol
InChI Key: JRBKGRYBQKJNOA-UHFFFAOYSA-N
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Description

4-chloro-N-(2,4-dinitrophenyl)butanamide is an organic compound with the molecular formula C10H10ClN3O5 It is characterized by the presence of a chloro group, a dinitrophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-dinitrophenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 2,4-dinitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-dinitrophenyl)butanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the butanamide moiety, to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.

    Reduction Reactions: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) in an alcoholic solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.

    Reduction Reactions: Major products are the corresponding amines formed by the reduction of nitro groups.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of the butanamide moiety.

Scientific Research Applications

4-chloro-N-(2,4-dinitrophenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-dinitrophenyl)butanamide involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(4-nitrophenyl)butanamide
  • 2-chloro-N-(2,4-dinitrophenyl)acetamide
  • 4-chloro-N-(2,4-dinitrophenyl)benzamide

Uniqueness

4-chloro-N-(2,4-dinitrophenyl)butanamide is unique due to the presence of both chloro and dinitrophenyl groups, which confer distinct chemical reactivity and properties. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C10H10ClN3O5

Molecular Weight

287.65 g/mol

IUPAC Name

4-chloro-N-(2,4-dinitrophenyl)butanamide

InChI

InChI=1S/C10H10ClN3O5/c11-5-1-2-10(15)12-8-4-3-7(13(16)17)6-9(8)14(18)19/h3-4,6H,1-2,5H2,(H,12,15)

InChI Key

JRBKGRYBQKJNOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)CCCCl

Origin of Product

United States

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